N-(3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide
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Overview
Description
N-(3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide is a complex organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
The synthesis of N-(3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chromen-4-one core, followed by the introduction of the methoxyphenyl group and the phenylpiperazinyl acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide can be compared with other chromen-4-one derivatives, such as:
4(3H)-quinazolinone: Known for its broad applications, including antimalarial, antitumor, and antimicrobial activities.
Coumarin derivatives: Widely studied for their anticoagulant and anti-inflammatory properties. The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H27N3O4 |
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Molecular Weight |
469.5 g/mol |
IUPAC Name |
N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C28H27N3O4/c1-34-22-11-7-8-20(18-22)26-27(33)23-12-5-6-13-24(23)35-28(26)29-25(32)19-30-14-16-31(17-15-30)21-9-3-2-4-10-21/h2-13,18H,14-17,19H2,1H3,(H,29,32) |
InChI Key |
RKVZLKOOBMNGHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)CN4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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